![molecular formula C19H20N2O5 B4536110 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid](/img/structure/B4536110.png)
2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid
Overview
Description
2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline, a key intermediate, can be achieved through the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . This method provides a straightforward approach to obtaining the desired isoquinoline structure.
Industrial Production Methods
While specific industrial production methods for 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid are not well-documented, the synthesis of related compounds often involves large-scale reactions using similar starting materials and conditions. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced isoquinoline derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by the presence of an isoquinoline moiety linked to a benzoic acid derivative. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may utilize 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives as key intermediates.
Key Synthesis Steps:
- Formation of Isoquinoline Derivative : The initial step involves synthesizing the isoquinoline core through cyclization reactions.
- Amide Bond Formation : The carbonyl group of the isoquinoline is then reacted with an amino acid derivative to form the amide bond.
- Final Functionalization : The benzoic acid moiety is introduced through acylation or similar methods.
Biological Activities
Research indicates that 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid exhibits a range of biological activities:
Anticancer Properties
Studies have shown that compounds containing isoquinoline structures can inhibit cancer cell proliferation. For example, derivatives of this compound have been tested for their ability to reverse P-glycoprotein-mediated multidrug resistance in cancer cells, enhancing the efficacy of chemotherapeutic agents .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress suggests it could be beneficial in treating conditions like Alzheimer's disease.
Anti-inflammatory Activity
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making them candidates for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of compounds related to this compound:
- Study on Multidrug Resistance : A study published in the Journal of Medicinal Chemistry highlighted novel inhibitors derived from isoquinoline that effectively reverse P-glycoprotein-mediated drug resistance .
- Neuroprotective Mechanisms : Research focusing on neuroprotection found that isoquinoline derivatives could protect neuronal cells from apoptosis induced by oxidative stress.
Applications in Medicinal Chemistry
The compound's unique structure positions it as a valuable scaffold for designing new drugs. Its derivatives can be tailored for specific biological targets, enhancing their pharmacological profiles.
Mechanism of Action
The mechanism of action of 2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The isoquinoline moiety can bind to receptors or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of the target compound.
1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one: A related compound with selective sigma-2 receptor ligand properties.
Uniqueness
2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a benzoic acid moiety with an isoquinoline structure sets it apart from other similar compounds.
Biological Activity
2-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H18N2O4
- Molecular Weight : 302.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific proteases which are crucial in viral replication processes, particularly in the context of SARS-CoV-2 .
- Antioxidant Properties : Compounds with similar structural frameworks have demonstrated antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .
Antiviral Activity
Recent research indicates that derivatives of this compound exhibit potent antiviral properties. For example:
- Inhibition of SARS-CoV-2 Protease : A related compound was shown to inhibit the papain-like protease (PLpro) with an IC50 value as low as 0.049 μM, suggesting that similar compounds could also be effective against viral pathogens .
Anticancer Properties
Studies have indicated that isoquinoline derivatives can induce apoptosis in cancer cells:
- Mechanism : The induction of apoptosis may occur through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Properties
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-25-16-9-12-7-8-21(11-13(12)10-17(16)26-2)19(24)20-15-6-4-3-5-14(15)18(22)23/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,24)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCUEKZNVWQRTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)NC3=CC=CC=C3C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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